5-Fluoro-2-(trifluoroethoxy)phenylboronic acid
Overview
Description
5-Fluoro-2-(trifluoroethoxy)phenylboronic acid is a chemical compound with the empirical formula C8H7BF4O3 . It is a solid substance and is used in early discovery research .
Synthesis Analysis
The synthesis of 5-Fluoro-2-(trifluoroethoxy)phenylboronic acid involves functionalization via lithiation and reaction with electrophiles . The introduction of the formyl group into position “2” of the boronic acids causes a significant increase in acidity .Molecular Structure Analysis
The molecular weight of 5-Fluoro-2-(trifluoroethoxy)phenylboronic acid is 237.94 . Its molecular formula is C8H7BF4O3 .Chemical Reactions Analysis
This compound is used as a reactant for functionalization via lithiation and reaction with electrophiles . It is also used in selective rhodium-catalyzed conjugate addition reactions .Physical And Chemical Properties Analysis
5-Fluoro-2-(trifluoroethoxy)phenylboronic acid is a solid substance . It has a molecular weight of 237.94 and a molecular formula of C8H7BF4O3 .Scientific Research Applications
Medicinal Chemistry
This compound is used as a reactant for the preparation of inhibitors of kinesin spindle protein (KSP) , which are potential antitumor agents. It’s also involved in selective rhodium-catalyzed conjugate addition reactions which are important for synthesizing complex molecules with potential medicinal properties .
Drug Design and Delivery
Phenylboronic acids are considered for the design of new drugs and drug delivery devices, particularly as boron-carriers suitable for neutron capture therapy . Their ability to form stable complexes with various biomolecules makes them useful in targeted drug delivery systems.
Safety and Hazards
properties
IUPAC Name |
[5-fluoro-2-(2,2,2-trifluoroethoxy)phenyl]boronic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BF4O3/c10-5-1-2-7(6(3-5)9(14)15)16-4-8(11,12)13/h1-3,14-15H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTKFQDXYEAURJH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1)F)OCC(F)(F)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BF4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.95 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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